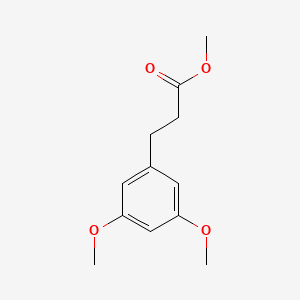

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester

Beschreibung

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester is an organic compound with the molecular formula C12H16O4 It belongs to the class of phenylpropanoic acid esters and is characterized by the presence of a methoxy-substituted phenyl ring attached to a propanoate ester group

Eigenschaften

IUPAC Name |

methyl 3-(3,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWCJVBYGGXGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287807 | |

| Record name | Methyl 3,5-dimethoxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-51-1 | |

| Record name | Methyl 3,5-dimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethoxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-(3,5-dimethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(3,5-dimethoxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 3-(3,5-dimethoxyphenyl)propanoic acid.

Reduction: 3-(3,5-dimethoxyphenyl)propanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Inflammatory Properties

Research has highlighted the anti-inflammatory effects of derivatives of 3-(3,5-dimethoxyphenyl)propionic acid methyl ester. For instance, studies on hydroxylated derivatives have shown their ability to inhibit inflammation in lipopolysaccharide-stimulated microglia cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Analgesic Activity

The compound has been investigated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain responses, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Organic Synthesis

Reagent in Organic Reactions

this compound serves as an important reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals .

Synthesis of Other Compounds

The compound has been employed as a scaffold for synthesizing various derivatives with enhanced biological activity. For example, modifications to the methoxy groups can lead to compounds with improved potency against specific biological targets .

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on modifying the structure of this compound to develop new anti-cancer agents. By altering the substituents on the aromatic ring, researchers synthesized several analogs that exhibited selective cytotoxicity against cancer cell lines, demonstrating the compound's versatility as a precursor in cancer research .

Case Study 2: Development of Anti-Diabetic Drugs

Another significant application was in the development of anti-diabetic medications. The compound was modified to enhance its interaction with insulin receptors, leading to improved glucose uptake in cellular models. This research underscores its potential role in treating metabolic disorders .

Wirkmechanismus

The mechanism of action of methyl 3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with different substitution pattern on the phenyl ring.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Contains tert-butyl and hydroxy groups instead of methoxy groups.

Methyl 3-(3,4,5-trimethoxyphenyl)propanoate: Contains an additional methoxy group on the phenyl ring.

Uniqueness

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester, also known by its chemical name and CAS number 886-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

Its structure includes a propionic acid moiety attached to a dimethoxyphenyl group, which influences its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of 3-(3,5-dimethoxyphenyl)propionic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The presence of methoxy groups on the phenyl ring enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

3. Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Gene Expression : The compound could influence the expression of genes related to oxidative stress response and apoptosis.

- Interaction with Cellular Receptors : Potential binding to specific receptors may alter cellular signaling pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethoxyphenyl)propionic acid methyl ester in laboratory settings?

- Methodological Answer : Esterification of 3-(3,5-dimethoxyphenyl)propionic acid with methanol under acid catalysis (e.g., H₂SO₄) is a common approach. For sensitive functional groups, protection/deprotection strategies using trimethylsilyl or tert-butyldimethylsilyl groups may be employed to prevent undesired side reactions . Alternative biosynthetic routes, such as microbial fermentation, have been reported for structurally similar methyl esters (e.g., 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester), suggesting potential enzymatic esterification pathways .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester bond formation, as demonstrated in studies of related propionic acid derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity validation, while Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile derivatives, as seen in analyses of dimethoxycinnamic acid esters .

Q. What storage conditions are optimal for maintaining compound stability?

- Methodological Answer : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the methoxy and phenolic groups. Stability studies on analogous compounds (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) recommend desiccation and protection from light to avoid degradation .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across derivatives with varying substituents?

- Methodological Answer : Structure-Activity Relationship (SAR) studies should systematically compare substituent effects. For example, replacing methoxy groups with nitro or tert-butyl moieties (as in and ) alters electron density and steric hindrance, impacting receptor binding. Computational modeling (e.g., DFT or molecular docking) paired with in vitro assays can resolve discrepancies by isolating electronic vs. steric contributions .

Q. What validation criteria are essential for quantifying this compound in biological matrices?

- Methodological Answer : Follow FDA guidelines for method validation, including linearity (R² > 0.99), precision (%RSD < 5%), and accuracy (spiked recovery 90–110%). SynThink’s protocols for secondary reference standards recommend cross-validating results with orthogonal techniques (e.g., NMR and LC-MS) and providing detailed Certificates of Analysis (CoA) with ¹H-NMR, HPLC purity, and mass spectra .

Q. How do methoxy group positions influence reactivity in downstream modifications (e.g., hydrolysis or alkylation)?

- Methodological Answer : The 3,5-dimethoxy configuration enhances steric protection of the ester bond, reducing hydrolysis rates compared to ortho-substituted analogs (e.g., 3-(2-methoxyphenyl)propionic acid methyl ester) . For alkylation, the electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, as observed in derivatization of 3,4,5-trimethoxyphenylpropionic acid .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies for structurally similar esters?

- Methodological Answer : Variations arise from impurities or polymorphic forms. For example, 3-(2-methoxyphenyl)propionic acid has a reported mp of 85–89°C , while tert-butyl-substituted analogs show higher thermal stability due to crystallinity differences . Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) are recommended to confirm polymorphic identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.